molecular formula C11H17N3O B1467985 [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol CAS No. 1342780-16-8

[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol

Cat. No. B1467985
CAS RN: 1342780-16-8
M. Wt: 207.27 g/mol
InChI Key: UUIFHKILVXDLIU-UHFFFAOYSA-N
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Description

“[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol” is a chemical compound with the CAS Number: 2090432-48-5 . It has a molecular weight of 207.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O/c1-9-7-11 (13-10 (8-15)12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3 . This indicates that the compound has a pyrimidine ring with a methyl group at the 6th position and a piperidinyl group at the 2nd position.

Scientific Research Applications

Crystal Structure Analysis

Several studies have focused on the crystal structure analysis of compounds with components similar to [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol. For instance, Ravikumar et al. (2005) analyzed the crystal structure of risperidone N-oxide hydrogen peroxide methanol solvate, providing insights into the conformational preferences and intermolecular interactions of complex molecular structures (Ravikumar et al., 2005). Similarly, Girish et al. (2008) synthesized and characterized the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, revealing important aspects of its conformation and molecular packing (Girish et al., 2008).

Synthetic Methodologies

Research on synthetic methodologies provides valuable insights into the preparation of compounds with similar structural frameworks. Kamiguchi et al. (2007) reported on the catalytic N-alkylation of amines with primary alcohols, showcasing a method that could potentially be applied to synthesize derivatives of [6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol with high selectivity and efficiency (Kamiguchi et al., 2007).

Biological Activities

While excluding direct references to drug use and dosage, it is notable that related compounds have been explored for their biological activities. For example, Mallesha et al. (2012) synthesized new derivatives of pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines, indicating the potential medicinal applications of structurally related compounds (Mallesha et al., 2012).

Future Directions

The future directions for “[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol” and similar compounds could involve further exploration of their therapeutic potentials. Given the diverse biological activities of pyrimidine derivatives, they could be valuable for medical applications .

Mechanism of Action

Target of Action

Piperidine and pyrimidine derivatives are known to interact with a variety of targets in the body. For instance, piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to exhibit their effects by inhibiting certain enzymes or interacting with specific receptors .

Biochemical Pathways

The biochemical pathways affected by these compounds can also be diverse. For instance, some piperidine derivatives have been found to affect pathways related to inflammation, pain perception, and various neurological processes .

Result of Action

The molecular and cellular effects of these compounds can be diverse and depend on their specific mode of action. For example, some piperidine derivatives have been found to have antiproliferative effects on various types of cancers .

properties

IUPAC Name

(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7,15H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIFHKILVXDLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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